The compound 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride has garnered attention due to its role as a key synthetic intermediate in the production of imatinib, a significant pharmaceutical agent used in the treatment of certain types of cancer4. The synthesis and applications of derivatives of this compound have been explored in various studies, highlighting its versatility and potential in medicinal chemistry.
The practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a precursor to imatinib, has been achieved with high yields, demonstrating an efficient method for large-scale production4. Another study describes the synthesis of related compounds, such as benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]benzazepine derivatives, which are synthesized from 2-methylthiophene and phthalic anhydride1. These processes involve key intermediates and utilize reductive alkylation, bromination, and amination reactions, showcasing the chemical versatility of the piperazine moiety1 4 5.
In pharmacology, derivatives of the piperazine structure have been investigated for their binding affinity to dopamine receptor subtypes. For instance, 6-(4-benzylpiperazin-1-yl)benzodioxanes have shown high affinity and selectivity for the D(4) dopamine receptor subtype, with potential implications for the development of new therapeutic agents2.
The binding characteristics of piperazine derivatives to proteins such as bovine serum albumin (BSA) have been studied to understand their pharmacokinetic mechanisms. These studies employ techniques like fluorescence spectroscopy, circular dichroism, and molecular modeling to elucidate the interactions at a molecular level, which is crucial for drug design and development3.
This compound is primarily sourced from chemical suppliers specializing in pharmaceutical reference standards. It falls under the category of impurity reference materials, which are crucial for ensuring the quality and efficacy of pharmaceutical products. Its classification as a kinase inhibitor suggests its role in modulating specific biochemical pathways, making it an important focus in drug development .
The synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride can be achieved through various methods. One notable synthesis route involves the nitration of 2-methyl-5-nitroaniline followed by reduction and subsequent reactions to form the target compound.
Technical Parameters:
The molecular structure of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride features a benzoic acid moiety linked to a piperazine ring through a methyl group.
The compound exhibits a crystalline structure, which can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to confirm its configuration and conformation .
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride can participate in various chemical reactions typical for carboxylic acids and amines.
These reactions are crucial for modifying the compound's properties for specific applications in drug formulation and development.
The mechanism of action of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride primarily involves its interaction with biological targets within cells.
The pharmacokinetic profile indicates that it is absorbed efficiently when administered correctly, but care must be taken due to its irritant properties.
The applications of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride span various fields:
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is a critical building block in modern pharmaceutical synthesis, particularly for tyrosine kinase inhibitors. Its complex structure necessitates sophisticated synthetic approaches to ensure high yield, purity, and sustainability. This section examines the key methodologies and optimization strategies developed for its efficient production, addressing challenges from initial bond formation to final salt crystallization.
As a pivotal intermediate in imatinib mesylate manufacturing, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride bridges simple aromatic chemistry and complex piperazine pharmacology. The primary synthesis route involves a nucleophilic substitution reaction between 4-(chloromethyl)benzoic acid and N-methylpiperazine. This reaction typically proceeds in polar aprotic solvents (acetonitrile or N,N-dimethylformamide) at elevated temperatures (70-85°C) for 12-24 hours, achieving yields of 80-85% before salt formation [1]. The reaction mechanism exploits the nucleophilicity of the piperazine nitrogen, which attacks the electrophilic carbon of the chloromethyl group, forming the critical carbon-nitrogen bond that defines the molecule's structure [3].
An alternative pathway described in patent literature involves the reaction of methyl 4-(bromomethyl)benzoate with N-methylpiperazine followed by ester hydrolysis. This two-step approach offers advantages in controlling regioselectivity, as the ester group provides reduced acidity compared to the free carboxylic acid, minimizing potential side reactions. Subsequent hydrolysis under basic conditions (aqueous sodium hydroxide or potassium hydroxide) yields the free carboxylic acid precursor to dihydrochloride salt formation [1] [9]. The choice between these routes often depends on substrate availability and purification considerations, with the ester hydrolysis route providing easier intermediate purification but requiring an additional synthetic step.
Table 1: Comparative Analysis of Synthetic Routes to 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Intermediate
Synthetic Approach | Reaction Conditions | Yield (%) | Key Advantages | Common Impurities |
---|---|---|---|---|
4-(Chloromethyl)benzoic acid + N-methylpiperazine | 80°C, acetonitrile, 18h | 80-85 | Direct single-step synthesis | Bis-alkylated piperazine, unreacted starting materials |
Methyl 4-(bromomethyl)benzoate + N-methylpiperazine → Hydrolysis | 70°C, DMF, 12h → NaOH reflux, 4h | 75-78 (over two steps) | Easier intermediate purification | Ester hydrolysis byproducts, residual solvent |
The introduction of the methyl group to the piperazine nitrogen presents distinct catalytic challenges. While N-methylpiperazine is commercially available, its in situ preparation or selective monoalkylation often requires sophisticated catalytic strategies. Reductive amination catalysis employing formaldehyde and hydrogen gas over palladium catalysts offers a high-yield approach to N-methylpiperazine synthesis from piperazine itself. This method achieves selectivity through careful control of formaldehyde stoichiometry and hydrogen pressure, minimizing over-methylation to the undesired N,N'-dimethyl derivative [1].
For direct functionalization of the pre-formed piperazine ring, phase-transfer catalysts (PTCs) significantly enhance reaction kinetics in the benzylation step. Tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (TEBAC) at 5-10 mol% loading facilitate the nucleophilic substitution between 4-(chloromethyl)benzoic acid and N-methylpiperazine in biphasic systems. This catalytic approach reduces reaction times from 24 hours to approximately 6-8 hours while maintaining yields above 80% [1]. The PTC acts as a molecular shuttle, transporting the nucleophile into the organic phase where reaction occurs more readily, thus overcoming solubility limitations.
Microwave-assisted catalysis represents another advancement in piperazine functionalization. By employing copper-doped mesoporous silica catalysts under microwave irradiation (100-150W), researchers have achieved coupling completion within 30 minutes at 100°C. This technique not only accelerates reaction kinetics but also reduces dimeric impurity formation to less than 0.5% compared to conventional thermal methods which typically produce 2-3% impurities [8]. The rapid, uniform heating provided by microwave energy enhances catalytic efficiency while suppressing side reactions through precise temperature control.
Table 2: Catalyst Performance in Piperazine Functionalization Reactions
Catalyst Type | Reaction Time Reduction | Temperature Optimization (°C) | Impurity Profile Improvement | Industrial Applicability |
---|---|---|---|---|
Phase-Transfer Catalysts (e.g., TBAB) | 67-75% (24h → 6-8h) | 80 → 70 | Moderate reduction in bis-alkylated impurities | High (easy separation, low cost) |
Copper-Doped Mesoporous Silica (Microwave) | 95% (24h → 30min) | 80 → 100 | Significant reduction (dimer <0.5%) | Moderate (specialized equipment needed) |
Palladium/Carbon (Reductive Amination) | Not applicable (different step) | 60-80 (H₂ pressure) | Controls over-methylation | High for upstream synthesis |
The pharmaceutical industry's increasing focus on green chemistry has driven development of solvent-free mechanochemical approaches for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid synthesis. Ball milling technology enables direct reaction between solid 4-(chloromethyl)benzoic acid and N-methylpiperazine without solvent intervention. Using stainless-steel milling jars and balls with rotational speeds of 400-600 rpm, reaction completion is achieved within 60-90 minutes, offering yields comparable to traditional solvent-based methods (82-85%) while eliminating solvent waste and reducing energy consumption by approximately 70% [1].
This approach employs catalytic amounts of potassium carbonate or sodium carbonate (5-10 mol%) as acid scavengers, which effectively neutralize hydrogen chloride generated during the substitution reaction. The absence of solvent shifts the reaction equilibrium toward product formation and simplifies purification, as the inorganic carbonate byproducts can be easily removed by aqueous wash. Life cycle assessment studies indicate that mechanochemical synthesis reduces the E-factor (environmental factor) from approximately 25 in traditional processes to less than 5, representing a substantial advancement in sustainable manufacturing [1] [8].
The technique also demonstrates excellent scalability through continuous processing adaptations. Twin-screw extrusion configurations have been developed where solid reactants are fed into a heated barrel containing co-rotating screws. At temperatures of 80-100°C and residence times of 2-5 minutes, this continuous mechanochemical process achieves throughputs exceeding 500g/hour, demonstrating viability for industrial-scale production. The resulting product exhibits consistent purity (>98.5% by HPLC) without requiring energy-intensive purification steps, establishing mechanochemistry as a competitive alternative to batch processing [8].
The conversion of the free base to pharmaceutically acceptable dihydrochloride salt presents unique challenges in crystallization behavior and stability control. Critical issues include polymorphic instability, hydrate formation, and hydrochloride stoichiometry control. The salt formation process typically involves dissolving the free base in anhydrous ethanol or isopropanol and introducing hydrogen chloride gas or concentrated hydrochloric acid at 0-5°C to prevent degradation of the acid-sensitive piperazine ring [1] [9].
Nanofiltration membrane technology has emerged as a breakthrough solution for controlling crystal morphology and stoichiometry. After initial salt formation, the solution undergoes nanofiltration through polyethersulfone or polyvinylidene fluoride membranes with molecular weight cutoffs of 200-300 Daltons. This process selectively removes solvent molecules and excess hydrochloric acid while retaining the product, enabling precise control of hydrochloride equivalents. Subsequent controlled crystallization through anti-solvent vapor diffusion (using diethyl ether or methyl tert-butyl ether) yields the thermodynamically stable polymorph with consistent dihydrochloride stoichiometry and minimal hydrate formation [1].
The inherent hygroscopicity of the dihydrochloride salt necessitates specialized crystallization techniques to prevent hydrate co-crystallization. Process analytical technology (PAT) tools including in-line Raman spectroscopy and focused beam reflectance measurement (FBRM) enable real-time monitoring of crystal form transitions during the final crystallization step. By maintaining water activity below 0.3 and strictly controlling cooling rates (0.2-0.5°C/minute), manufacturers can preferentially produce the anhydrous form or a specific hydrate (typically hemihydrate) with consistent bulk density and flow properties essential for downstream pharmaceutical processing [5] [9].
Table 3: Crystallization Conditions and Resulting Solid-State Properties
Crystallization Parameter | Anhydrous Form | Hemihydrate Form | Dihydrate Form |
---|---|---|---|
Water Activity (aw) | <0.1 | 0.2-0.3 | >0.7 |
Cooling Rate | 0.5°C/min | 0.2°C/min | <0.1°C/min |
Preferred Anti-Solvent | Diethyl ether | Methyl tert-butyl ether | Ethanol/water mixtures |
Thermal Stability | Up to 150°C | Up to 100°C | Up to 70°C |
Hygroscopicity | Low (0.5% w/w at 60% RH) | Moderate (1.2% w/w at 60% RH) | High (deliquescent) |
Pharmaceutical Preference | High (for solid dosage) | Moderate (requires strict packaging) | Not preferred |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: